molecular formula C16H17NO3 B13492410 benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate

benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate

Cat. No.: B13492410
M. Wt: 271.31 g/mol
InChI Key: QVLMUGJSBPCLGN-GFCCVEGCSA-N
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Description

Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a hydroxyphenyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1R)-1-(3-hydroxyphenyl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate involves the hydrolysis of the carbamate group to release the corresponding amine. This process can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-12(14-8-5-9-15(18)10-14)17-16(19)20-11-13-6-3-2-4-7-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1

InChI Key

QVLMUGJSBPCLGN-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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